molecular formula C12H12N4O3 B14068389 1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 100517-91-7

1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14068389
CAS No.: 100517-91-7
M. Wt: 260.25 g/mol
InChI Key: IRGUUYPPYQUQQM-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- is an organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring with three keto groups at positions 2, 4, and 6, and a dimethyl substitution at positions 1 and 3 Additionally, it has a phenyl diazenyl group at position 5

Properties

CAS No.

100517-91-7

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

1,3-dimethyl-5-phenyldiazenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)14-13-8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

IRGUUYPPYQUQQM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Diazenylation: The phenyl diazenyl group can be introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the pyrimidinetrione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the diazenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the diazenyl group reduced to an amine.

    Substitution: Substituted pyrimidinetrione derivatives with various functional groups replacing the diazenyl group.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation. Its diazenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylphenyl)
  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-chlorophenyl)
  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-nitrophenyl)

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-phenyldiazenyl)- is unique due to the presence of the phenyl diazenyl group, which imparts distinct chemical and biological properties This group enhances the compound’s chromophoric characteristics, making it useful in dye and pigment production

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